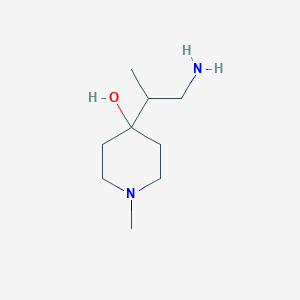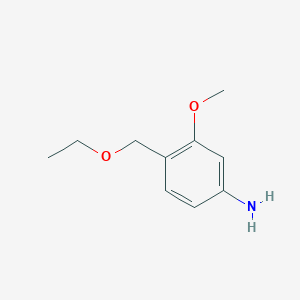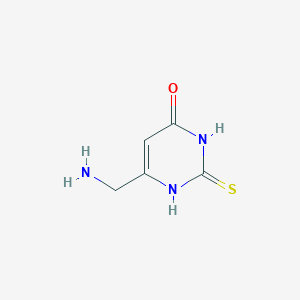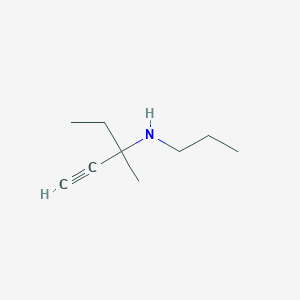
4-Ethyl-1,3-oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to improve the conversion rates and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The carboxylic acid group can form ionic bonds with positively charged residues in the active sites of enzymes, enhancing its binding affinity .
Comparación Con Compuestos Similares
1,3-Oxazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
2-Methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.
4-Methyl-1,3-oxazole-2-carboxylic acid: Contains a methyl group at the 4-position instead of an ethyl group.
Uniqueness: 4-Ethyl-1,3-oxazole-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
4-ethyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |
Clave InChI |
CLMKGVBILXLZSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)

![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)


![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)



![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
